2,3-Dihydroxycyclopentaneundecanoic acid
Description
Contextualization within Natural Products Chemistry and Lipid Metabolism Research
In the broad field of natural products chemistry, compounds are sought for their novel structures and potential biological activities. 2,3-Dihydroxycyclopentaneundecanoic acid is classified as a long-chain fatty acid. nih.gov Such molecules are fundamental to life, serving as energy storage, structural components of cell membranes, and signaling molecules. unram.ac.idnih.gov The study of fatty acids in insects, for example, reveals their critical roles in development, reproduction, and defense. capes.gov.brnih.govfrontiersin.org
The presence of a cyclopentane (B165970) ring within a fatty acid structure is a recognized, albeit not common, feature in natural products. nih.gov While cyclopentenyl fatty acids, characterized by a double bond within the ring, have a history of investigation for their biological activities, the specific saturated and dihydroxylated cyclopentane ring of the subject compound is less documented. nih.gov
Significance as a Unique Long-Chain Fatty Acid Derivative in Biological Systems
The significance of this compound lies in its unique hybrid structure. Long-chain fatty acids are typically linear or contain double bonds. The incorporation of a dihydroxycyclopentane ring introduces stereochemical complexity and alters the molecule's polarity and spatial conformation. These features could influence its interaction with enzymes, its incorporation into complex lipids, and its role in membrane structure and function.
The compound has been reported in the Asiatic honey bee, Apis cerana. nih.gov The lipid composition of bees and their products, such as royal jelly, is complex and includes a variety of fatty acids, proteins, and other molecules. researchgate.netresearchgate.net The specific function of this compound within Apis cerana has not been elucidated. It could potentially be a minor component of structural lipids, a signaling molecule, or a precursor to other bioactive compounds. The biological activities of fatty acids with cyclic moieties are an area of active research, with some demonstrating antimicrobial or other therapeutic properties. semanticscholar.orgopenmedicinalchemistryjournal.com
Overview of Current Research Trajectories and Unexplored Frontiers
Current research on this compound itself is exceptionally limited. Its existence is documented, but it has not been the subject of extensive study. Therefore, the field is wide open for exploration.
Unexplored Frontiers include:
Isolation and Natural Abundance: Beyond its reported presence in Apis cerana, determining its prevalence in other organisms and its concentration is a primary step.
Biosynthesis: The enzymatic machinery responsible for the formation of the dihydroxycyclopentane ring and its attachment to the undecanoic acid chain is unknown. This represents a significant area for biochemical investigation.
Stereochemistry: The precise stereochemistry of the two hydroxyl groups and the attachment of the alkyl chain on the cyclopentane ring has not been defined in publicly accessible literature. Elucidating the absolute configuration is crucial for understanding its biological activity.
Biological Function: The role of this compound in the physiology of Apis cerana or any other organism is yet to be discovered. Research could investigate its potential involvement in cell signaling, membrane fluidity, or as a defense compound.
Synthesis and Analogs: The total synthesis of this compound would provide the necessary material for in-depth biological studies. nih.gov Furthermore, the synthesis of analogs could help in structure-activity relationship studies.
Data Tables
Table 1: Chemical Identifiers for this compound
| Identifier Type | Identifier | Source |
|---|---|---|
| IUPAC Name | 11-(2,3-dihydroxycyclopentyl)undecanoic acid | nih.gov |
| Molecular Formula | C16H30O4 | nih.gov |
| Molecular Weight | 286.41 g/mol | nih.gov |
| PubChem CID | 243756 | nih.gov |
| ChEBI ID | 79511 | nih.gov |
Table 2: Compound Names Mentioned in this Article
| Compound Name |
|---|
| This compound |
| 11-(2,3-dihydroxycyclopentyl)undecanoic acid |
| Triglycerides |
Structure
2D Structure
3D Structure
Properties
CAS No. |
6938-15-4 |
|---|---|
Molecular Formula |
C16H30O4 |
Molecular Weight |
286.41 g/mol |
IUPAC Name |
11-(2,3-dihydroxycyclopentyl)undecanoic acid |
InChI |
InChI=1S/C16H30O4/c17-14-12-11-13(16(14)20)9-7-5-3-1-2-4-6-8-10-15(18)19/h13-14,16-17,20H,1-12H2,(H,18,19) |
InChI Key |
NHWAOBNJSBDJAL-UHFFFAOYSA-N |
SMILES |
C1CC(C(C1CCCCCCCCCCC(=O)O)O)O |
Canonical SMILES |
C1CC(C(C1CCCCCCCCCCC(=O)O)O)O |
Origin of Product |
United States |
Research on Natural Occurrence and Biological Distribution
Discovery and Isolation from Diverse Biological Sources
The identification of 2,3-Dihydroxycyclopentaneundecanoic acid in different organisms has largely been a result of advanced analytical techniques, particularly metabolomics, which allows for the large-scale study of small molecules within a biological sample.
The Asiatic honey bee, Apis cerana, is a known producer of a wide variety of bioactive compounds found in its honey and bee bread. nih.gov Publicly available data in chemical databases such as PubChem confirm that this compound has been reported in Apis cerana. nih.gov While comprehensive metabolomic studies have been conducted on the chemical components of bee bread from Apis cerana, detailing various fatty acids and other metabolites, the specific discovery and isolation methods for this compound are not extensively detailed in the available literature. nih.gov These studies confirm the presence of a diverse range of fatty acids, highlighting the complex chemical makeup of bee products.
Typha domingensis, commonly known as the southern cattail, is a perennial wetland plant that has been the subject of phytochemical investigations. In a study characterizing the methanolic extract of the entire Typha domingensis plant, this compound was identified as one of its constituents. The analysis was part of a broader phytochemical screening to identify the plant's bioactive compounds. While the study successfully identified the compound, specific details on its isolation and structural elucidation from the plant extract are not provided in the primary literature.
The soil bacterium Hylemonella gracilis has been a subject of interest in studies of interspecific microbial interactions. nih.gov Metabolomic analysis of this Gram-negative bacterium revealed the presence of this compound. nih.gov These studies, focused on understanding the chemical communication and metabolic capabilities of Hylemonella gracilis, have listed this fatty acid as part of its metabolome. nih.govbiorxiv.org The identification was made through untargeted metabolomics, a powerful tool for discovering the range of compounds produced by an organism. nih.gov However, these studies did not focus on the isolation of this specific compound.
Table 1: Documented Natural Sources of this compound
| Kingdom | Species | Common Name | Part/Source | Method of Identification |
| Animalia | Apis cerana | Asiatic honey bee | Metabolome | Database Entry nih.gov |
| Plantae | Typha domingensis | Southern cattail | Whole plant extract | Phytochemical Analysis |
| Bacteria | Hylemonella gracilis | Soil bacterium | Metabolome | Metabolomic Analysis nih.govbiorxiv.org |
Biosynthetic Pathways and Metabolic Fate Research
Elucidation of Precursor Molecules and Intermediates
The biosynthesis of 2,3-Dihydroxycyclopentaneundecanoic acid likely originates from common precursor molecules in fatty acid synthesis. The fundamental building block for the undecanoic acid tail is acetyl-CoA, which is carboxylated to form malonyl-CoA. nih.govyoutube.com These units are then iteratively condensed and reduced by the fatty acid synthase (FAS) complex to build the straight-chain fatty acid. nih.govaocs.org
The distinctive cyclopentane (B165970) ring suggests a more complex origin than standard fatty acid synthesis. A probable precursor for the cyclopentane moiety is a cyclic carboxylic acid that is subsequently incorporated into the fatty acid chain. Alternatively, an unsaturated fatty acid could undergo cyclization. One potential pathway involves the modification of existing unsaturated fatty acids. For instance, a precursor fatty acid with a double bond at a specific position could undergo enzymatic cyclization. nih.govnih.gov The formation of the dihydroxy groups points to subsequent oxidation steps.
Intermediates in this proposed pathway would therefore include:
An unsaturated long-chain fatty acid: This would serve as the substrate for cyclization.
A cyclopentenyl or cyclopropyl (B3062369) fatty acid: Formed through the action of a cyclizing enzyme. Cyclopropane (B1198618) fatty acid synthases are known to convert cis-unsaturated fatty acids into cyclopropyl-containing lipids. nih.govnih.gov A similar mechanism could precede the formation of a cyclopentane ring.
A monohydroxylated intermediate: Subsequent hydroxylation would likely occur in a stepwise manner.
Enzymatic Mechanisms and Gene Discovery in Biosynthesis
The biosynthesis of this compound would necessitate a consortium of enzymes, each with a specific role in constructing this complex molecule. Gene discovery efforts would focus on identifying the genes encoding these specialized enzymes in organisms known to produce this compound, such as Apis cerana. nih.gov
Fatty Acid Synthases (FAS): The initial steps of synthesizing the undecanoic acid chain are undoubtedly carried out by a fatty acid synthase system. In most eukaryotes, a Type I FAS, a large multifunctional enzyme, would catalyze the repeated cycles of condensation, reduction, dehydration, and a second reduction to extend the fatty acid chain. nih.govwikipedia.org In bacteria and plants, a Type II FAS system, consisting of discrete, monofunctional enzymes, performs these same reactions. nih.govnih.gov
Fatty Acid Desaturases: To create the necessary precursor for cyclization, a fatty acid desaturase would introduce a double bond into the saturated fatty acid chain. nih.govwikipedia.org These enzymes are typically membrane-bound and utilize molecular oxygen and a reducing agent like NADH or NADPH to create a double bond at a specific position. wikipedia.org The position of this double bond would be critical in determining the point of cyclization. For example, a Δ9-desaturase introduces a double bond between the 9th and 10th carbon atoms from the carboxyl end. wikipedia.orgfrontiersin.org
| Enzyme Family | Function in Proposed Biosynthesis |
| Fatty Acid Synthase (FAS) | Elongation of the undecanoic acid chain using acetyl-CoA and malonyl-CoA. nih.govwikipedia.org |
| Fatty Acid Desaturase | Introduction of a double bond into the fatty acid chain to create a cyclization precursor. nih.govwikipedia.org |
Cyclization Enzymes: The formation of the cyclopentane ring from an unsaturated fatty acid is a key step. While enzymes that form cyclopentane rings in fatty acids are not as well-characterized as cyclopropane fatty acid synthases, the general mechanism likely involves an intramolecular attack on the double bond. nih.gov This could be catalyzed by a specialized cyclase enzyme. Heme-dependent enzymes, for instance, are known to catalyze oxidative cyclization reactions by generating radical intermediates. nih.gov
Hydroxylation Enzymes: The addition of the two hydroxyl groups is likely catalyzed by hydroxylase enzymes, most notably from the cytochrome P450 (CYP) superfamily. researchgate.netwikipedia.org These enzymes are monooxygenases that insert one atom of oxygen from O2 into a substrate, with the other oxygen atom being reduced to water. wikipedia.org The hydroxylation of fatty acids can occur at various positions, and specific P450s exhibit regioselectivity. nih.govresearchgate.net The formation of a diol could occur through two successive hydroxylation events or through the action of a diol synthase. researchgate.net
| Enzyme Superfamily | Probable Role | Mechanism |
| Cyclases | Formation of the cyclopentane ring from an unsaturated fatty acid precursor. | Intramolecular cyclization reaction. nih.gov |
| Cytochrome P450 Monooxygenases | Stepwise addition of hydroxyl groups to the cyclopentane ring. researchgate.netwikipedia.org | Insertion of an oxygen atom from O2 into a C-H bond. wikipedia.org |
| Diol Synthases | Direct formation of a dihydroxy group. | Catalyzes the formation of di-hydroxy fatty acids. researchgate.net |
Metabolic Integration and Turnover Rates in Biological Systems
Once synthesized, this compound would be integrated into the organism's lipid metabolism. Its turnover rate would be determined by the balance of its synthesis, incorporation into more complex lipids, and its degradation.
The degradation of this compound is expected to follow the general principles of fatty acid catabolism, primarily through the β-oxidation pathway. bu.eduwikipedia.org This process occurs in the mitochondria and involves a cycle of four reactions that shorten the fatty acid chain by two carbons in each cycle, producing acetyl-CoA, FADH2, and NADH. bu.edu
The presence of the dihydroxylated cyclopentane ring would likely require specialized enzymatic modifications before the undecanoic acid tail can be fully degraded. The ring structure may need to be opened, a process that could involve dehydrogenases and hydratases. The hydroxyl groups may also undergo further oxidation. The degradation of odd-chain fatty acids results in propionyl-CoA, which can then be converted to succinyl-CoA and enter the citric acid cycle. quizlet.com
Biotransformation could also involve the conjugation of the carboxylic acid group with other molecules, such as sugars or amino acids, to increase its water solubility for transport or excretion.
This compound can be incorporated into various cellular lipid pools. It can be esterified to a glycerol (B35011) backbone to form triglycerides for energy storage or to form phospholipids (B1166683), which are essential components of cellular membranes. wikipedia.orgfiveable.me The unique structure of this fatty acid, with its polar dihydroxycyclopentane head, could influence the physical properties of the membranes it resides in, such as fluidity and permeability. nih.gov The integration into the cellular lipidome highlights the interconnectedness of lipid metabolism with other major metabolic pathways, including carbohydrate and protein metabolism, through shared intermediates like acetyl-CoA. fiveable.menih.gov
| Metabolic Process | Description |
| β-Oxidation | The primary pathway for the degradation of the fatty acid chain, producing acetyl-CoA for energy. bu.eduplos.org |
| Ring Cleavage | A necessary step to fully catabolize the cyclopentane moiety, likely involving specialized enzymes. |
| Esterification | Incorporation into triglycerides for energy storage or phospholipids for membrane structure. wikipedia.org |
Comparative Biosynthesis Across Phylogenetically Diverse Organisms
The biosynthesis of this compound, a specialized fatty acid, is not extensively documented in scientific literature across a wide range of organisms. However, by examining the known pathways for the formation of cyclic fatty acids and the enzymatic hydroxylation of aliphatic chains in various phylogenetic groups, a comparative understanding of its potential biosynthesis can be constructed. The formation of this molecule likely involves two key stages: the creation of a cyclopentane ring within a fatty acid structure and the subsequent or concurrent dihydroxylation of this ring.
The natural occurrence of this compound has been reported in the Asiatic honeybee (Apis cerana). This suggests the presence of specific enzymatic machinery within this insect for its synthesis. The biosynthesis of cyclic fatty acids is not unique to insects and has been observed in bacteria, plants, and fungi, employing varied biochemical strategies.
Bacteria:
In the bacterial kingdom, the synthesis of cyclic fatty acids can occur through several mechanisms. One notable pathway is observed in thermoacidophilic bacteria such as Alicyclobacillus acidocaldarius, which produces ω-cyclohexyl fatty acids. This process initiates with a cyclohexanecarboxylic acid starter unit derived from the shikimic acid pathway. This cyclic starter unit is then elongated via the standard fatty acid synthesis machinery. While this pathway generates a cyclohexane (B81311) ring, it highlights a bacterial strategy for incorporating a cyclic moiety into a fatty acid.
Another bacterial strategy involves the direct modification of existing unsaturated fatty acids. For instance, cyclopropane fatty acid synthases, found in bacteria like Escherichia coli, catalyze the transfer of a methylene (B1212753) group from S-adenosylmethionine (SAM) to the double bond of an unsaturated fatty acyl chain within a phospholipid, forming a cyclopropane ring. While this creates a three-membered ring, it demonstrates a post-synthesis modification approach. It is conceivable that a similar enzymatic logic could be adapted to form a five-membered ring, potentially from a precursor with appropriate unsaturation.
Furthermore, some bacteria, such as Bacillus subtilis, have demonstrated the ability to synthesize ω-alicyclic fatty acids, including those with cyclopentane rings, when supplied with the corresponding cyclic carboxylic acid precursors. This indicates a degree of metabolic flexibility in utilizing cyclic starters for fatty acid elongation.
Plants and Fungi:
Plants and fungi are known to produce a diverse array of cyclic and hydroxylated fatty acids. The biosynthesis of jasmonic acid and its derivatives in plants, and similar compounds in fungi like Lasiodiplodia theobromae, provides a compelling model for the formation of a dihydroxylated cyclopentane ring. This pathway, known as the octadecanoid pathway, starts with a polyunsaturated fatty acid like α-linolenic acid. A series of enzymatic reactions involving lipoxygenase (LOX), allene (B1206475) oxide synthase (AOS), and allene oxide cyclase (AOC) leads to the formation of 12-oxophytodienoic acid (OPDA), which contains a cyclopentenone ring. Subsequent reduction of the double bond within the ring and β-oxidation of the carboxylic acid side chain results in jasmonic acid. Further hydroxylation of jasmonic acid at various positions, including the cyclopentane ring, is known to occur, yielding compounds like tuberonic acid (12-hydroxyjasmonic acid). nih.govpeerj.comoup.com The enzymes responsible for these hydroxylations often belong to the cytochrome P450 monooxygenase superfamily or are dioxygenases. nih.gov
The formation of the vicinal diol (2,3-dihydroxy) functionality on the cyclopentane ring likely involves specific hydroxylating enzymes. Cytochrome P450 enzymes are well-known for their ability to hydroxylate a wide range of aliphatic and alicyclic compounds. researchgate.net Dioxygenases are another class of enzymes capable of introducing two oxygen atoms into a substrate, which can lead to the formation of diols. nih.gov For instance, certain bacterial dioxygenases can catalyze the cis-dihydroxylation of aromatic rings, and fungal dioxygenase-cytochrome P450 fusion enzymes are involved in producing dihydroxy fatty acids. nih.gov
Insects:
The presence of this compound in Apis cerana points towards a specific biosynthetic pathway in this insect. gre.ac.uk Insects are known to produce prostaglandin-like substances, which are eicosanoids derived from polyunsaturated fatty acids like arachidonic acid. nih.govfrontiersin.org The biosynthesis of prostaglandins (B1171923) in vertebrates involves the formation of a five-membered ring through the action of cyclooxygenase (COX) enzymes. While insects lack true COX homologs, they possess other enzymes that can generate cyclic eicosanoids. researchgate.net It is plausible that a similar enzymatic cascade, starting from a long-chain fatty acid, could lead to the formation of the cyclopentane ring in this compound.
Following the formation of a cyclopentyl fatty acid intermediate, the vicinal dihydroxylation at the C-2 and C-3 positions of the ring would be required. This step is likely catalyzed by specific hydroxylating enzymes, such as cytochrome P450s, which are abundant in insects and play crucial roles in metabolism and detoxification.
Comparative Overview of Potential Biosynthetic Steps:
The following table summarizes the potential enzymatic steps and precursors for the biosynthesis of a dihydroxylated cyclopentane fatty acid, based on analogous pathways in different organisms.
| Organism Group | Potential Pathway for Cyclopentane Ring Formation | Potential Enzymes for Dihydroxylation | Precursor Molecule |
| Bacteria | Incorporation of a cyclopentyl carboxylic acid starter unit and subsequent elongation. | Cytochrome P450 monooxygenases, Dioxygenases | Cyclopentane carboxylic acid, Unsaturated long-chain fatty acid |
| Plants/Fungi | Octadecanoid pathway (LOX, AOS, AOC) leading to a cyclopentenone intermediate, followed by ring reduction. | Cytochrome P450 monooxygenases, Dioxygenases | α-Linolenic acid or other polyunsaturated fatty acids |
| Insects | Prostaglandin-like synthesis pathway from a polyunsaturated fatty acid. | Cytochrome P450 monooxygenases | Long-chain polyunsaturated fatty acid |
Detailed Research Findings:
While direct research on the biosynthesis of this compound is scarce, studies on related compounds provide valuable insights. The table below presents key research findings on the biosynthesis of cyclic and hydroxylated fatty acids in different organisms, which can be extrapolated to understand the formation of the target compound.
| Organism | Compound Class | Key Enzymes/Pathways | Research Finding |
| Alicyclobacillus acidocaldarius | ω-Cyclohexyl fatty acids | Shikimic acid pathway, Fatty acid synthase | Utilizes a cyclic starter unit for fatty acid elongation. |
| Sterculia foetida (Plant) | Cyclopropane fatty acids | Cyclopropane fatty acid synthase | Adds a methylene group to an existing double bond in a fatty acid. |
| Litchi chinensis (Plant) | Cyclopropane fatty acids | Cyclopropane fatty acid synthase | Similar mechanism to S. foetida. nih.gov |
| Various Plants | Jasmonates | LOX, AOS, AOC, OPR, β-oxidation | Forms a cyclopentenone ring from a polyunsaturated fatty acid, which is subsequently modified. nih.govpeerj.comoup.com |
| Lasiodiplodia theobromae (Fungus) | Hydroxylated jasmonates | Similar to plant octadecanoid pathway | Produces various hydroxylated derivatives of jasmonic acid. nih.govpeerj.com |
| Apis cerana (Insect) | This compound | Not elucidated | Natural occurrence of the compound is confirmed. gre.ac.uk |
| Various Insects | Prostaglandins/Eicosanoids | Phospholipase A2, Peroxidase/Dioxygenase-like activity | Synthesize cyclic signaling molecules from polyunsaturated fatty acids. nih.govfrontiersin.orgresearchgate.net |
Structural Elucidation and Stereochemistry Research
Advanced Spectroscopic Techniques for Structural Confirmation
A thorough search for spectroscopic data, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), specific to 2,3-Dihydroxycyclopentaneundecanoic acid did not yield detailed experimental studies. While these techniques are fundamental for confirming the structure of organic molecules, published spectra or in-depth analyses for this particular compound could not be located. Such data would be essential for assigning specific proton and carbon signals and for confirming the connectivity of the atoms within the molecule.
Conformational Analysis and Structural Dynamics in Biological Environments
Due to the absence of specific research findings for this compound in the public domain, a detailed article that adheres to the requested scientific depth and sourcing cannot be generated at this time. Further experimental research is needed to elucidate the structural and stereochemical properties of this compound.
Research on Biological Activities and Molecular Mechanisms
Investigation of Antioxidant Properties and Mechanisms of Action
There is currently no specific scientific research available detailing the antioxidant properties of 2,3-Dihydroxycyclopentaneundecanoic acid. While many phenolic and flavonoid compounds are well-documented for their antioxidant effects, such as scavenging reactive oxygen species (ROS) and modulating antioxidant enzymes, similar studies have not been published for this specific fatty acid. frontiersin.orgmdpi.com General studies on other natural compounds have demonstrated mechanisms like the inhibition of lipid peroxidation and the enhancement of endogenous antioxidant defenses, but these findings cannot be directly attributed to this compound without dedicated experimental evidence. nih.gov
Studies on Enzymatic Interactions and Substrate Specificity
Scientific literature lacks specific studies on the enzymatic interactions and substrate specificity of this compound.
Role as a Potential Substrate for Lipid-Modifying Enzymes
There are no available studies that investigate this compound as a potential substrate for lipid-modifying enzymes such as cyclooxygenases (COX), lipoxygenases (LOX), or cytochrome P450 (CYP) enzymes. scispace.com Research on other fatty acids has shown that these enzymatic pathways are crucial for the production of bioactive lipid mediators. mdpi.com However, whether this compound can be similarly metabolized remains to be determined.
Modulation of Enzyme Activity by this compound Derivatives
No research has been published on the modulation of enzyme activity by derivatives of this compound. Studies on derivatives of other natural compounds, such as chrysin, have shown that synthetic modifications can lead to potent and selective enzyme inhibition, for instance, against COX-2. nih.gov Similar derivative-focused studies on this compound have not been performed.
Roles in Cellular Signaling and Metabolic Regulation
The role of this compound in cellular signaling and metabolic regulation is an unexplored area of research.
Interplay with Lipid Signaling Pathways
There is no direct evidence from scientific studies to describe the interplay of this compound with lipid signaling pathways. Lipid signaling is a complex process involving numerous molecules like eicosanoids, sphingolipids, and lysophospholipids that regulate a wide array of cellular functions. leprosy-information.org The potential involvement of this compound in these pathways has not been investigated.
Impact on Systemic Metabolic Homeostasis
Specific research on the impact of this compound on systemic metabolic homeostasis, including any correlation with metabolic dysregulation or its effects on fatty acid metabolism pathways, is not available in the current body of scientific literature. While some studies have explored how other fatty acids and their derivatives can influence metabolic processes and have been associated with metabolic dysregulation, these findings are not specific to this compound. semanticscholar.orgnih.gov
Intercellular and Inter-Organismal Communication
Extensive research into the scientific literature reveals a significant gap in the understanding of the specific biological activities of this compound, particularly concerning its role in intercellular and inter-organismal communication. While the broader classes of molecules to which it belongs, such as fatty acids, cyclopentane (B165970) derivatives, and dihydroxy acids, are known to be involved in various signaling processes, direct evidence for this specific compound is currently unavailable.
Influence on Microbial Interspecific Interactions
There is currently no specific scientific literature detailing the influence of this compound on microbial interspecific interactions. Research on related fatty acids suggests potential roles in processes like quorum sensing and biofilm formation, which are crucial for bacterial communication and competition. For instance, some fatty acids can act as signaling molecules, either inhibiting or promoting these processes in various bacterial species. nih.govnih.gov However, without direct studies on this compound, any such role remains purely speculative.
General studies on cyclopentane and cyclopropane (B1198618) fatty acids in bacteria have shown that they can alter membrane fluidity and protect against environmental stressors. researchgate.net This modulation of the bacterial cell membrane could indirectly influence how bacteria interact with each other and their environment. Still, a direct link between this compound and specific interspecific interaction mechanisms has not been established.
Modulation of Host-Microbe Metabolic Crosstalk
Similarly, there is a lack of direct research on the modulation of host-microbe metabolic crosstalk by this compound. The metabolic interplay between hosts and their resident microbiota is a complex process involving a vast array of molecules, including various fatty acids. Short-chain fatty acids, for example, are well-documented as key signaling molecules in the gut, influencing host immunity and metabolism. nih.govub.edunih.gov Long-chain fatty acids and their hydroxylated derivatives have also been implicated in these interactions. nih.govnih.gov
Some studies have investigated the metabolism of long-chain fatty acids by gut microbiota and their subsequent effects on the host. nih.govwestminster.ac.uk Additionally, the presence of dihydroxy fatty acids in the lipopolysaccharides of certain bacteria suggests a role in host-pathogen interactions. nih.gov However, these findings are related to different molecules, and it is not scientifically sound to extrapolate these functions to this compound without specific evidence.
Advanced Methodologies for Analysis and Research
Chromatographic Separation and Identification Techniques
Chromatography, a cornerstone of analytical separation, is indispensable for isolating 2,3-Dihydroxycyclopentaneundecanoic acid from complex biological or synthetic matrices. The choice of chromatographic technique, coupled with a specific detection method, is paramount for achieving the desired sensitivity and specificity.
Ultra-High-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-Q-TOF-MS) for Profiling
Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with Quadrupole Time-of-Flight Mass Spectrometry (Q-TOF-MS) stands as a premier technique for profiling complex lipid mixtures that may contain this compound. UHPLC systems utilize columns with smaller particle sizes (typically under 2 µm), which allows for higher resolution, greater sensitivity, and faster analysis times compared to traditional HPLC.
When analyzing for a compound like this compound, a reversed-phase column, such as a C18, would likely be employed. The separation would be based on the compound's hydrophobicity, with a gradient elution of solvents like acetonitrile (B52724) and water, often with a modifier like formic acid to improve ionization. nih.gov
The Q-TOF-MS provides high-resolution and accurate mass measurements of the eluting compounds. This is critical for the identification of this compound, as it allows for the determination of its elemental composition with a high degree of confidence. The quadrupole component can be used to select a specific precursor ion (the molecular ion of the target compound), which is then fragmented, and the resulting product ions are analyzed by the TOF detector. This tandem mass spectrometry (MS/MS) capability provides structural information that can help to confirm the identity of the dihydroxycyclopentaneundecanoic acid and differentiate it from isomers. Non-targeted lipidomics studies based on UHPLC-Q-TOF-MS have been successfully used to screen for differential lipid metabolites in various biological samples. nih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS) for Metabolite Detection
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful and versatile tool for the detection of metabolites, including hydroxylated fatty acids, in biological systems. nih.gov For a molecule such as this compound, LC-MS offers high sensitivity and selectivity, which are crucial for detecting low-abundance species in complex matrices like plasma or tissue extracts. nih.gov The use of stable isotope tracing in conjunction with LC-MS can be instrumental in elucidating the metabolic pathways involving this fatty acid.
Derivatization can significantly enhance the sensitivity of detection. For instance, derivatizing the carboxylic acid group can improve ionization efficiency and chromatographic behavior. One such derivatizing agent is 4-[2-(N,N-Dimethylamino)ethylaminosulfonyl]-7-(2-aminoethylamino)-2,1,3-benzoxadiazole (DAABD-AE), which has been shown to increase sensitivity by several orders of magnitude for fatty acid analysis. nih.gov
| Parameter | Description | Relevance for this compound |
| Chromatography | Reversed-phase liquid chromatography | Separation based on the hydrophobicity of the long alkyl chain. |
| Ionization | Electrospray Ionization (ESI) | A soft ionization technique suitable for polar, thermally labile molecules. |
| Mass Analyzer | Triple Quadrupole (QqQ) or Orbitrap | QqQ for targeted quantification (MRM mode) and Orbitrap for high-resolution accurate mass measurements. |
| Derivatization | Optional, but can enhance sensitivity | Agents targeting the carboxylic acid group can improve detection limits. nih.gov |
Gas Chromatography-Mass Spectrometry (GC-MS) in Targeted Metabolomics
Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and widely used technique for the targeted analysis of fatty acids. However, due to the low volatility and polar nature of this compound, owing to its carboxylic acid and hydroxyl groups, derivatization is an essential prerequisite for GC-MS analysis. youtube.com This process converts the analyte into a more volatile and thermally stable derivative.
Common derivatization strategies for fatty acids include esterification of the carboxyl group to form fatty acid methyl esters (FAMEs) and silylation of the hydroxyl groups to form trimethylsilyl (B98337) (TMS) ethers. youtube.comnih.gov Reagents such as boron trifluoride in methanol (B129727) (BF3-methanol) or trimethylsulfonium (B1222738) hydroxide (B78521) (TMSH) are used for methylation, while agents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or 1,1,1,3,3,3-hexamethyldisilazane (HMDS) are employed for silylation. mdpi.comunipi.itmdpi.com
Once derivatized, the compound can be separated on a GC column, typically a capillary column with a non-polar or medium-polarity stationary phase. The mass spectrometer then detects the eluting derivative, and the resulting mass spectrum, which acts as a chemical fingerprint, can be compared to spectral libraries for identification. In targeted metabolomics, specific ion monitoring (SIM) or multiple reaction monitoring (MRM) can be used to enhance the sensitivity and selectivity of the analysis for this compound and its metabolites.
High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis
High-Performance Liquid Chromatography (HPLC) is a versatile technique for the quantitative analysis of fatty acids and their derivatives. aocs.org For a compound like this compound, which lacks a strong chromophore, detection can be a challenge. Several strategies can be employed to overcome this.
One approach is to use a universal detector such as an Evaporative Light-Scattering Detector (ELSD). The ELSD is suitable for non-volatile analytes and provides a response that is largely independent of the analyte's optical properties. This makes it a good choice for quantifying hydroxylated fatty acids without derivatization. researchgate.netakjournals.comnih.gov
Alternatively, derivatization can be used to introduce a UV-absorbing or fluorescent tag to the molecule, allowing for detection with a UV-Vis or fluorescence detector, which offers high sensitivity. Phenacyl esters are common UV-active derivatives of carboxylic acids. gerli.com
Reversed-phase HPLC on a C18 column is the most common separation mode for fatty acids, where retention is influenced by both chain length and the polarity imparted by the hydroxyl groups. hplc.eunih.govresearchgate.net
| Detector | Principle | Applicability to this compound |
| UV-Vis | Measures the absorption of ultraviolet or visible light. | Requires derivatization to introduce a chromophore. gerli.com |
| ELSD | Detects analytes by light scattering after solvent evaporation. | Suitable for direct analysis of the underivatized compound. researchgate.netakjournals.com |
| Mass Spectrometry | Measures the mass-to-charge ratio of ionized molecules. | Offers high sensitivity and structural information. |
Omics-Based Approaches for Comprehensive Metabolic Profiling
"Omics" technologies, particularly metabolomics, provide a holistic view of the metabolic state of a biological system. These approaches are invaluable for understanding the broader context in which this compound exists and functions.
Non-Targeted and Targeted Metabolomics for Pathway Discovery
Metabolomics aims to comprehensively identify and quantify all small-molecule metabolites in a biological sample. This can be approached in two ways: non-targeted and targeted metabolomics.
Non-targeted metabolomics is an exploratory approach used to generate new hypotheses. In the context of this compound, a non-targeted study using high-resolution mass spectrometry platforms like UHPLC-Q-TOF-MS would aim to detect this compound and any related metabolites that are altered under specific conditions (e.g., disease state, environmental stress). nih.govmdpi.comacs.org By identifying a suite of co-regulated metabolites, it is possible to infer the metabolic pathways that are impacted. For example, a study on refrigerated goose meat used non-targeted metabolomics to identify marker compounds related to the breakdown of lipids, among other molecules. mdpi.com
Targeted metabolomics , on the other hand, focuses on the quantitative analysis of a predefined set of metabolites. nih.govmetabolon.com If the biosynthetic or degradation pathway of this compound is hypothesized, a targeted method can be developed to precisely measure the levels of all the intermediates in that pathway. This approach offers higher sensitivity and accuracy than non-targeted methods. For instance, targeted metabolomics has been employed to investigate fatty acid metabolism in various diseases and to elucidate the molecular mechanisms of lipid biosynthesis. metabolon.comsemanticscholar.orgbiorxiv.org This could be applied to trace the incorporation of precursors into this compound or to monitor its conversion into other products.
Transcriptomics and Proteomics in Response to this compound
The study of how this compound influences gene and protein expression is a nascent field of research. While the compound has been identified as a metabolite in certain biological systems, comprehensive studies detailing the global transcriptomic and proteomic shifts in direct response to its presence are limited.
One study identified this compound as part of the metabolome of the soil bacterium Hylemonella gracilis. researchgate.netasm.org This research utilized transcriptomics and metabolomics to investigate the interspecific interactions of H. gracilis with other soil bacteria. researchgate.netasm.org The findings indicated that these interactions, where the compound is one of many metabolites, can induce significant changes in gene expression in the interacting bacteria. researchgate.netasm.org However, the specific contribution of this compound to these transcriptomic changes was not isolated.
Similarly, a trans-omics analysis of metabolic dysregulation in the skeletal muscle of obese mice listed this compound as one of the many metabolites measured. biorxiv.orgresearchgate.net This research highlighted broad changes in the transcriptome and proteome associated with metabolic inflexibility but did not detail the specific effects of this individual fatty acid. biorxiv.orgresearchgate.net
Currently, dedicated research focusing on the transcriptomic and proteomic signatures resulting from the direct application or modulation of this compound is not available in the public domain. Such studies would be invaluable for understanding its cellular mechanisms of action.
Computational and In Silico Modeling Techniques
Computational approaches are proving to be instrumental in predicting the biological targets and activities of this compound. These in silico methods allow for rapid screening and hypothesis generation, guiding further experimental validation.
Molecular Docking and Dynamics Simulations for Target Identification
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is particularly useful for identifying potential protein targets of a small molecule like this compound.
A study on the phytochemicals present in the medicinal plant Typha domingensis identified this compound as one of its constituents. researchgate.netnih.gov As part of this research, in silico molecular docking studies were performed to evaluate the potential of the identified compounds to interact with various enzymes. researchgate.netnih.gov Specifically, the study investigated the binding affinities of these compounds to enzymes such as lipoxygenase and cyclooxygenase, which are involved in inflammatory pathways. nih.gov While the study highlighted the potential of other compounds from the plant extract, it laid the groundwork for future, more focused docking studies on this compound to elucidate its specific protein interactions. researchgate.netnih.gov
Table 1: Molecular Docking Targets Investigated in Studies Referencing this compound
| Protein Target | PDB ID | Biological Function | Study Context |
| Lipoxygenase | 6NCF | Inflammation | Phytochemical analysis of Typha domingensis |
| Cyclooxygenase-1 (COX-1) | 6Y3C | Inflammation | Phytochemical analysis of Typha domingensis |
| Cyclooxygenase-2 (COX-2) | 6BL4 | Inflammation | Phytochemical analysis of Typha domingensis |
| α-Glucosidase | 1OBB | Carbohydrate metabolism | Phytochemical analysis of Typha domingensis |
| Urease | 3LA4 | Nitrogen metabolism | Phytochemical analysis of Typha domingensis |
This table is based on the targets investigated in the broader study that identified this compound as a constituent. Specific binding energy data for this compound was not detailed in the publication.
Metabolic Network Reconstruction and Flux Analysis
Metabolic network reconstruction is the process of assembling a comprehensive, organism-specific map of metabolic pathways from genomic and other data. Flux analysis then uses this network to simulate the flow of metabolites through the various pathways under different conditions.
To date, there are no published studies that specifically incorporate this compound into a metabolic network reconstruction or perform flux analysis to understand its metabolic fate and influence on cellular metabolism. The identification of this compound in the metabolome of organisms like Hylemonella gracilis suggests that it plays a role in their metabolism, making it a candidate for inclusion in future, more detailed metabolic models of these organisms. researchgate.netasm.org
Chemoinformatics and Quantitative Structure-Activity Relationship (QSAR) Studies
Chemoinformatics involves the use of computational methods to analyze chemical information. Quantitative Structure-Activity Relationship (QSAR) is a specific chemoinformatic approach that aims to correlate the chemical structure of compounds with their biological activity.
Currently, there is a lack of specific QSAR studies that include this compound in their datasets. The development of such models would require a significant amount of experimental data on the biological activities of this compound and a series of structurally related molecules. The study on Typha domingensis did employ chemoinformatic approaches in its broader analysis of phytochemicals, but a focused QSAR for this compound has not been developed. researchgate.netnih.gov
Future Research Directions and Translational Perspectives in Basic Science
Unraveling Novel Biosynthetic Enzyme Architectures
The biosynthetic pathway of 2,3-Dihydroxycyclopentaneundecanoic acid remains largely uncharacterized. A critical area of future research will be the identification and characterization of the enzymes responsible for its formation. It is hypothesized that its biosynthesis involves the cyclization of a long-chain fatty acid precursor to form the cyclopentane (B165970) ring, followed by stereospecific hydroxylation.
Key research questions to address include:
What is the primary fatty acid precursor for the undecanoic acid chain?
What enzymatic machinery catalyzes the formation of the cyclopentane ring? This may involve novel cyclases or fatty acid synthases with specialized domains.
Which enzymes, likely belonging to the cytochrome P450 monooxygenase or dioxygenase families, are responsible for the dihydroxylation of the cyclopentane ring at the 2 and 3 positions?
Uncovering these enzymatic steps will not only illuminate the biosynthesis of this specific molecule but could also reveal novel enzyme architectures and catalytic mechanisms with broader implications for lipid biochemistry.
Identifying and Validating Specific Biological Targets and Receptors
A crucial step towards understanding the physiological significance of this compound is the identification of its specific biological targets and receptors. Given its structural resemblance to prostaglandins (B1171923) and other lipid signaling molecules, it is plausible that it interacts with specific G protein-coupled receptors (GPCRs) or nuclear receptors.
Future investigations should employ a range of approaches, including:
Affinity-based proteomics: To identify proteins that directly bind to this compound.
Receptor screening assays: To test for activity against a panel of known lipid-sensing receptors.
Cell-based functional assays: To determine the downstream signaling pathways activated by this compound.
Validation of identified targets will be essential to establish a causal link between the compound and a specific biological response, paving the way for understanding its role in health and disease.
Exploring Stereoisomeric Effects on Biological Activity
The presence of multiple chiral centers in this compound implies the existence of several stereoisomers. It is well-established in pharmacology that different stereoisomers of a molecule can exhibit vastly different biological activities. Therefore, a comprehensive understanding of this compound's function necessitates the investigation of its individual stereoisomers.
Future research will require:
Stereoselective synthesis: To produce pure enantiomers and diastereomers of this compound.
Biological evaluation of individual isomers: To determine if the observed biological activity is specific to one or more stereoisomers.
This line of inquiry will be critical for developing any potential therapeutic applications, as it will inform the design of stereochemically pure and potent molecules.
Development of Advanced Analytical Standards and Methodologies
To facilitate research into this compound, the development of robust and sensitive analytical methods is paramount. Currently, the lack of commercially available standards and validated analytical protocols hinders accurate quantification and characterization in biological matrices.
Future efforts should focus on:
Chemical synthesis of certified reference standards: To enable accurate quantification.
Development of optimized extraction protocols: From various biological samples.
Establishment of sensitive detection methods: Utilizing techniques such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) for both identification and quantification.
These advancements will be instrumental in enabling pharmacokinetic studies, biomarker discovery, and a deeper understanding of the compound's distribution and metabolism.
Synthetic Biology Approaches for Sustainable Production
The natural abundance of this compound is currently unknown and likely to be low, making its isolation from natural sources impractical for large-scale research or commercial purposes. Synthetic biology offers a promising avenue for its sustainable production.
This will involve:
Elucidation of the biosynthetic pathway: As a prerequisite for pathway reconstruction.
Heterologous expression of the biosynthetic genes: In a suitable microbial host, such as Escherichia coli or Saccharomyces cerevisiae.
Metabolic engineering of the host organism: To optimize precursor supply and maximize product yield.
Successful implementation of these strategies would provide a reliable and scalable source of this compound for extensive research and potential future applications.
Investigation of Analogues and Derivatives with Modified Biological Roles
The synthesis and biological evaluation of analogues and derivatives of this compound represent a powerful strategy to probe its structure-activity relationships and potentially develop new molecules with enhanced or novel biological activities.
Future research in this area could explore:
Modification of the undecanoic acid chain: Altering its length, degree of saturation, or introducing functional groups.
Modification of the cyclopentane ring: Introducing different substituents or altering the stereochemistry of the hydroxyl groups.
Synthesis of prodrugs: To improve pharmacokinetic properties.
Q & A
Basic Research Questions
Q. What are the recommended synthetic pathways for 2,3-dihydroxycyclopentaneundecanoic acid, and how can ester derivatives improve reaction efficiency?
- Methodological Answer : Synthesis of polyhydroxy carboxylic acids often involves cyclization of dicarboxylic acid precursors or hydroxylation of unsaturated fatty acids. For example, dicarboxylic acids (e.g., cyclopentanone derivatives) can be challenging to handle in flow reactors due to high melting points (>373 K). Substituting esters (e.g., ethyl or methyl esters) instead of free acids improves solubility and reaction control in continuous-flow systems . For this compound, ester intermediates could mitigate thermal degradation during cyclization.
Q. How can spectroscopic techniques (e.g., IR, NMR) resolve structural ambiguities in hydroxylated cyclopentane derivatives?
- Methodological Answer : Infrared spectroscopy identifies hydroxyl and carboxylic acid functional groups (broad O-H stretches at 2500–3300 cm⁻¹ and C=O at ~1700 cm⁻¹). For stereochemical assignments, 2D NMR (COSY, HSQC) is critical. For instance, vicinal diols (2,3-dihydroxy groups) exhibit characteristic coupling patterns in H NMR, while C NMR distinguishes cyclopentane ring carbons from the undecanoic chain. Reference standards (e.g., deuterated fatty acids) may aid in spectral interpretation .
Advanced Research Questions
Q. What experimental strategies can address contradictions in reported catalytic efficiencies for enzymatic decarboxylation of polyhydroxy fatty acids?
- Methodological Answer : Enzymatic decarboxylation mechanisms (e.g., 2,3-dihydroxybenzoic acid decarboxylase) often involve substrate-specific binding pockets. For this compound, site-directed mutagenesis (e.g., targeting residues like R233Δ in Fusarium oxysporum DHBD) can test hypotheses about steric or electronic effects on catalytic activity. Coupled with X-ray crystallography, this reveals how bulky cyclopentane rings influence substrate recognition .
Q. How can stable isotope labeling (e.g., deuterium) enhance mechanistic studies of hydroxylated fatty acid metabolism?
- Methodological Answer : Isotopic labeling (e.g., deuterated palmitic acid analogs) enables tracking of hydroxylation and β-oxidation pathways via LC-MS. For example, H-labeled chains reduce metabolic interference and improve detection sensitivity. This approach is applicable to this compound to map its catabolic intermediates in microbial systems .
Q. What role do acyl-enzyme intermediates play in the biosynthesis of cyclopentane-containing natural products, and how can they be trapped for structural analysis?
- Methodological Answer : Genetic incorporation of non-canonical amino acids (e.g., 2,3-diaminopropionic acid, DAP) into enzyme active sites allows trapping of acyl-enzyme intermediates. For example, DAP replaces catalytic serine or cysteine residues, stabilizing intermediates via amide bonds. Applied to thioesterase domains (e.g., in nonribosomal peptide synthetases), this strategy could elucidate cyclization steps in this compound-derived metabolites .
Notes
- Advanced questions emphasize mechanistic and structural biology approaches, while basic questions focus on synthesis and characterization.
- Methodological answers integrate evidence from analogous compounds (e.g., dicarboxylic acids, decarboxylases) due to limited direct data on the target molecule.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
